3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol
Description
Properties
IUPAC Name |
3-[(4-ethenylphenyl)methoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14)7-13/h2-6,12-14H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLOEBMSYNOCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635015 | |
| Record name | 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149305-62-4 | |
| Record name | 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol can be achieved through a multi-step process. One common method involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of potassium hydroxide (KOH) under ultrasound irradiation . The intermediate product, 3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxy propane, is then hydrolyzed using sulfuric acid (H2SO4) to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as ultrasound-assisted synthesis, are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
- The compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of more complex molecules, which are essential in pharmaceuticals and agrochemicals.
Polymer Production
- It is utilized in the manufacture of polymers, particularly as a monomer in the production of plastics and coatings. The compound's reactivity can enhance the properties of the resulting materials, making them suitable for specific applications such as sealants and adhesives .
Biological Applications
Antimicrobial Properties
- Research indicates that 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli. For instance:
- Inhibition Zone : 9 mm against Staphylococcus aureus
- Inhibition Zone : 15 mm against Escherichia coli
- Minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential use in antibacterial formulations.
Anticancer Activity
- Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through specific molecular interactions. Further research is needed to elucidate its mechanism of action and therapeutic potential in oncology.
Material Science Applications
Development of New Materials
- The compound is being explored for its role in creating new materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in automotive and aerospace industries .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings/Notes |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Facilitates the creation of complex molecules |
| Polymer Production | Monomer in plastics and coatings | Enhances material properties |
| Antimicrobial Activity | Formulation in antibacterial products | Effective against Staphylococcus aureus and E. coli |
| Anticancer Research | Potential therapeutic agent | Inhibits cancer cell proliferation |
| Material Science | Development of high-performance materials | Improves mechanical strength and thermal stability |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted to evaluate the antibacterial efficacy of this compound involved testing against multiple bacterial strains using the Agar well diffusion method. The results indicated that certain derivatives exhibited moderate to strong antibacterial activity, establishing a foundation for further exploration in medicinal chemistry.
Case Study 2: Polymer Applications
In a project focused on developing advanced polymer composites, researchers incorporated this compound into a phenolic resin matrix. The resulting materials displayed improved tensile strength and reduced hysteresis loss, making them suitable for high-performance applications in automotive components .
Mechanism of Action
The mechanism of action of 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol with structurally related diols, emphasizing substituent effects on physical properties, enantioselectivity, and bioactivity.
Table 1: Structural and Functional Comparison of Propane-1,2-diol Derivatives
Key Comparisons
Substituent Position and Physical State Para-substituted methoxy groups (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) yield solids suitable for polymerization , whereas ortho-methoxy derivatives (e.g., guaifenesin) are liquids at room temperature .
Steric and Electronic Effects on Enantioselectivity
- Bulky substituents like naphthalen-2-yloxy enable high enantiomeric excess (99.5% ee) in chiral separations due to steric hindrance . The ethenyl group’s planar geometry and conjugation may reduce steric effects compared to naphthalene derivatives but could enhance π-π interactions in chiral environments.
Biological Activity Anti-inflammatory activity is observed in tert-octyl-substituted diols via kinase inhibition , while methoxy-hexadecyl derivatives exhibit anti-inflammatory properties in marine sponges .
Synthetic and Industrial Applications
- Methoxy-substituted diols are precursors for biodegradable polymers , whereas levodropropizine analogs (e.g., guaifenesin) are pharmacologically active . The ethenyl group’s unsaturated bond could enable click chemistry or copolymerization, expanding utility in material science.
Biological Activity
3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group and an ethenylphenyl moiety, which may influence its interaction with biological targets. The structural characteristics are crucial as they affect the compound's solubility, stability, and reactivity.
Antimicrobial Properties
Research indicates that this compound exhibits antibacterial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The efficacy varies among different cancer cell lines, highlighting the need for further investigation into its selectivity and potency.
Case Studies
- Antibacterial Efficacy : A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests a promising antibacterial profile worthy of further exploration in clinical settings.
- Cytotoxicity in Cancer Cells : In experiments with human breast cancer cell lines (MCF-7), treatment with 50 µM of the compound resulted in a significant reduction in cell viability after 48 hours, indicating potential as a therapeutic agent in oncology.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Cell Membrane Interaction : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Cell Signaling Pathways : In cancer cells, it appears to modulate signaling pathways associated with apoptosis and proliferation, such as the PI3K/Akt pathway.
Research Findings
Q & A
Q. Basic
- NMR Spectroscopy : H NMR (δ 3.5–4.5 ppm for diol protons; δ 6.5–7.5 ppm for ethenyl aromatic protons) and C NMR (δ 60–70 ppm for methoxy carbons) confirm functional groups.
- FTIR : Peaks at ~3400 cm (O-H stretch) and ~1250 cm (C-O-C ether stretch).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+Na] for CHO) .
What strategies are effective in optimizing the polymerization of this compound with dicarboxylic acids?
Q. Advanced
- Catalyst Selection : Titanium-based catalysts (e.g., Ti(OiPr)) enhance esterification efficiency with succinic acid compared to acid catalysts.
- Stoichiometric Ratios : Maintain a 1:1 molar ratio of diol to dicarboxylic acid to avoid cross-linking or incomplete polymerization.
- Thermal Analysis : Use DSC to identify optimal curing temperatures (e.g., 120–150°C) and monitor molecular weight via GPC .
What are the key considerations for handling and storing this compound to ensure stability during experimental workflows?
Q. Basic
- Storage : Airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hygroscopic degradation.
- Handling : Conduct reactions in dry solvents (e.g., molecular sieves in THF) and avoid prolonged exposure to light or humidity .
How does the position of methoxy or ethenyl substituents influence the reactivity and polymerizability of this compound?
Q. Advanced
- Electronic Effects : Para-substituents increase electron density on the aromatic ring, enhancing thermal stability but reducing solubility.
- Steric Hindrance : Bulky ortho-substituents (e.g., 3-(2-methoxyphenoxy)propane-1,2-diol) hinder polymerization kinetics.
- DFT Modeling : Predict substituent effects on reaction pathways and optimize monomer design .
What are the recommended safety protocols when working with this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .
How can researchers address low yields in the synthesis of derivatives with bulky aromatic groups?
Q. Advanced
- Solvent Selection : High-boiling solvents (e.g., DMF) improve solubility of bulky precursors.
- Microwave-Assisted Synthesis : Reduce reaction time and enhance yields via controlled heating.
- Purification : Preparative HPLC with C18 columns isolates high-purity products from complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
